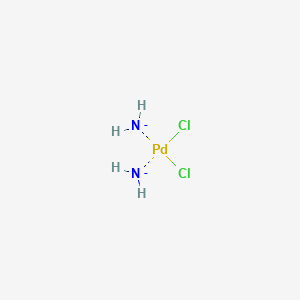
Sodium diethyldihydroaluminate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium diethyldihydroaluminate, also known as this compound, is a chemical compound with the empirical formula C4H12AlNa. It is a complex metal hydride that finds applications in various fields due to its unique properties. This compound is typically available as a solution in toluene and is known for its reactivity and utility in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium diethyldihydroaluminate can be synthesized through the reaction of sodium hydride with diethylaluminum chloride. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
NaH+(C2H5)2AlCl→NaAl(C2H5)2H2+NaCl
Industrial Production Methods: In industrial settings, sodium aluminum diethyldihydride is produced by reacting sodium aluminum hydride with diethylaluminum chloride in a solvent such as toluene. The reaction is conducted under controlled conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium diethyldihydroaluminate primarily undergoes reduction reactions due to the presence of the hydride ions. It is a strong reducing agent and can reduce various organic compounds, including aldehydes, ketones, and esters, to their corresponding alcohols .
Common Reagents and Conditions:
Reduction of Aldehydes and Ketones: this compound reduces aldehydes and ketones to primary and secondary alcohols, respectively. The reaction is typically carried out in an inert solvent such as toluene.
Reduction of Esters: Esters are reduced to primary alcohols using sodium aluminum diethyldihydride under similar conditions.
Major Products Formed:
Aldehydes: Reduced to primary alcohols.
Ketones: Reduced to secondary alcohols.
Esters: Reduced to primary alcohols.
Wissenschaftliche Forschungsanwendungen
Sodium diethyldihydroaluminate has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds.
Biology: While its direct applications in biology are limited, it can be used in the synthesis of biologically active compounds.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: this compound is used in the production of fine chemicals and in the preparation of other complex metal hydrides
Wirkmechanismus
The mechanism by which sodium aluminum diethyldihydride exerts its reducing effects involves the transfer of hydride ions (H-) to the substrate. The aluminum-hydrogen bond in the compound is highly polarized, making it a strong nucleophile. This allows the hydride ion to attack electrophilic centers in the substrate, leading to the reduction of the compound .
Vergleich Mit ähnlichen Verbindungen
Lithium aluminum hydride (LiAlH4): A stronger reducing agent compared to sodium aluminum diethyldihydride, often used in more demanding reduction reactions.
Sodium borohydride (NaBH4): A milder reducing agent, commonly used for the reduction of aldehydes and ketones but less effective for esters.
Uniqueness: Sodium diethyldihydroaluminate is unique in its balance of reactivity and selectivity. It is less reactive than lithium aluminum hydride, making it safer to handle and more selective in its reductions. Compared to sodium borohydride, it is more reactive and can reduce a wider range of compounds .
Eigenschaften
CAS-Nummer |
17836-88-3 |
|---|---|
Molekularformel |
C4H12AlNa |
Molekulargewicht |
110.11 g/mol |
IUPAC-Name |
aluminum;sodium;ethane;hydride |
InChI |
InChI=1S/2C2H5.Al.Na.2H/c2*1-2;;;;/h2*1H2,2H3;;;;/q2*-1;+3;+1;2*-1 |
InChI-Schlüssel |
IHDCPKOFXPTMDE-UHFFFAOYSA-N |
SMILES |
[H-].[H-].C[CH2-].C[CH2-].[Na+].[Al+3] |
Kanonische SMILES |
[H-].[H-].C[CH2-].C[CH2-].[Na+].[Al+3] |
| 1767-40-4 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Chloronaphtho[2,1-d]thiazole](/img/structure/B95716.png)









